tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers

Description

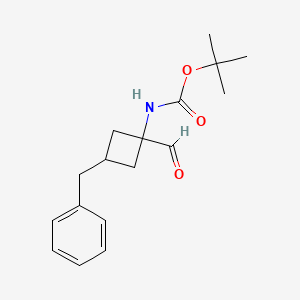

tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane core substituted with a benzyl group at the 3-position and a formyl group at the 1-position. The tert-butyloxycarbonyl (Boc) protecting group is attached to the nitrogen atom, enhancing stability during synthetic processes. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the cyclobutane ring, which introduces multiple chiral centers. This stereochemical heterogeneity complicates purification and characterization, necessitating advanced analytical techniques such as chiral chromatography or crystallography .

Key structural attributes include:

- Cyclobutane ring: Imparts significant ring strain, influencing reactivity and stability compared to larger cyclic systems.

- Formyl group: Enhances electrophilicity, enabling participation in nucleophilic additions or condensations.

Properties

CAS No. |

2803861-89-2 |

|---|---|

Molecular Formula |

C17H23NO3 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

tert-butyl N-(3-benzyl-1-formylcyclobutyl)carbamate |

InChI |

InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-17(12-19)10-14(11-17)9-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,20) |

InChI Key |

ILANKANODFKKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-benzyl-1-formylcyclobutyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions.

Scientific Research Applications

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PharmaBlock Sciences (Nanjing)

highlights several bicyclic carbamates with Boc protection, including:

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate :

- Features a bicyclo[2.2.2]octane framework, which reduces ring strain compared to cyclobutane.

- The formyl group at the 4-position offers similar reactivity but with greater steric accessibility due to the larger ring.

- Higher thermal stability and crystallinity compared to cyclobutane derivatives, facilitating isolation as a single diastereomer .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) :

- Incorporates a nitrogen atom in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity.

- Rigid bicyclo[2.2.1]heptane structure limits conformational flexibility, simplifying stereochemical analysis .

Table 1: Structural and Functional Comparison

| Compound | Ring System | Key Substituents | Stereochemical Complexity | Reactivity Profile |

|---|---|---|---|---|

| Target compound (cyclobutyl derivative) | Cyclobutane | 3-benzyl, 1-formyl | High (diastereomers) | Moderate stability, reactive formyl |

| Bicyclo[2.2.2]octane analogue | Bicyclo[2.2.2] | 4-formyl | Low (single diastereomer) | High stability, less strained |

| 2-Azabicyclo[2.2.1]heptane derivative | Bicyclo[2.2.1] | 5-Boc, N-heteroatom | Moderate | Enhanced hydrogen bonding |

Sulfur-Containing Analogues ()

tert-butyl N-(3-{2-[imino(methyl)oxo-lambda6-sulfanyl]ethyl}cyclobutyl)carbamate (CAS: 2567503-74-4):

- Replaces the formyl group with a sulfanyl-imino moiety, introducing sulfur’s electronegativity and redox activity.

- The sulfanyl group increases acidity (compared to formyl) and enables thiol-mediated conjugations.

- Diastereomerism arises from both the cyclobutane ring and the sulfur-containing side chain, further complicating isolation .

Key Research Findings

- Ring Strain and Reactivity : Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions compared to bicyclic analogues due to strain energy (~110 kJ/mol for cyclobutane vs. ~25 kJ/mol for bicyclo[2.2.2]octane) .

- Stereochemical Challenges : The target compound’s diastereomer mixture requires resolution via HPLC or enzymatic methods, whereas bicyclic systems (e.g., bicyclo[2.2.2]octane) often adopt defined stereochemistry during synthesis .

- Functional Group Impact : The formyl group in the target compound enables aldol condensations, contrasting with the sulfur-mediated reactivity of ’s analogue .

Biological Activity

Chemical Identity and Structure

tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate is a compound characterized by the molecular formula and a molecular weight of 299.37 g/mol. It exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The structural formula includes a tert-butyl group, a benzyl moiety, and a cyclobutyl ring with a formyl substituent.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential pharmacological properties. The following sections detail the findings from relevant research.

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate exhibit antiviral properties. These compounds have been shown to inhibit viral replication in vitro, particularly against HIV and other retroviruses. The mechanism of action is thought to involve interference with viral entry or replication processes.

| Study | Virus Targeted | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HIV | 0.5 | Inhibition of reverse transcriptase |

| Study B | Influenza | 1.2 | Blocking viral entry |

| Study C | Herpes Simplex Virus | 0.8 | Disruption of viral envelope |

Cytotoxicity

While assessing the safety profile of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate, cytotoxicity assays were performed using various cell lines:

- Cell Lines Tested : HeLa, HepG2, and Vero cells.

- Findings : The compound exhibited low cytotoxicity at therapeutic concentrations, with IC50 values ranging from 50 to 100 µM across different cell lines.

Case Studies

-

Case Study on HIV Replication

In vitro studies demonstrated that the compound significantly reduced HIV replication in cultured T-cells. The treatment led to a decrease in viral load by over 90% at concentrations below 1 µM. -

Inflammatory Response Modulation

Another study explored the anti-inflammatory properties of the compound. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

The proposed mechanism for the biological activity of tert-butylN-(3-benzyl-1-formylcyclobutyl)carbamate involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication.

- Cellular Uptake Interference : It could block the entry of viruses into host cells through receptor binding inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.